molecular formula C13H12N4O2S B2914133 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide CAS No. 28539-12-0

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide

Cat. No.: B2914133
CAS No.: 28539-12-0
M. Wt: 288.33
InChI Key: NHRBHQGVKDGRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide is a hybrid compound combining a benzenesulfonamide core with a benzotriazole moiety linked via a methylene bridge. The benzotriazole group (a fused aromatic heterocycle with three nitrogen atoms) confers unique electronic and steric properties, while the sulfonamide moiety is known for its versatility in medicinal chemistry, particularly as a pharmacophore in enzyme inhibition (e.g., carbonic anhydrases, matrix metalloproteinases) . This compound has been structurally characterized via X-ray crystallography, confirming its planar benzotriazole ring and the sulfonamide’s tetrahedral geometry around the sulfur atom . Its synthesis typically involves nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as seen in related triazole-sulfonamide derivatives .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c18-20(19,11-6-2-1-3-7-11)14-10-17-13-9-5-4-8-12(13)15-16-17/h1-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRBHQGVKDGRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide typically involves the reaction of benzotriazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotriazole derivatives, while oxidation and reduction can produce different oxidation states and functionalized compounds .

Scientific Research Applications

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C13H12N4O2SC_{13}H_{12}N_4O_2S and a molecular weight of 288.33 g/mol . It is also known by other names, including N-[(1H-1,2,3-benzotriazol-1-yl)methyl]benzenesulfonamide and N-(benzotriazol-1-ylmethyl)benzenesulfonamide .

Physico-chemical Properties

  • Boiling Point: 512.2±52.0 °C (Predicted)
  • Density: 1.43±0.1 g/cm3 (Predicted)
  • Acidity Coefficient (pKa): 8.53±0.40 (Predicted)

Applications

While the search results do not provide specific applications of this compound, they do provide information on the biological activities of benzotriazole derivatives, which may be relevant .

Benzotriazoles are considered a promising class of bioactive heterocyclic compounds that exhibit a range of biological activities .

Antibacterial Activity

Various benzotriazole derivatives have demonstrated antibacterial activity .

  • H-Benzotriazol-1-yl(2-hydroxy-5-[( E)-phenyldiazenyl]phenyl)methanone derivatives showed good to moderate antibacterial and antifungal activity .
  • [(1 H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives also showed similar results, while 2-(1 H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide derivatives displayed less antibacterial potency .
  • 5-halogenomethylsulfonyl-benzotriazoles and benzimidazole also showed significant antibacterial activity against a series of reference and clinical strains, including methicillin-resistant (MRSA) and methicillin-sensitive (Staphylococcus aureus) strains, plus methicillin-resistant (Staphylococcus epidermidis) .
    • Trifluoromethyl-substituent at C-2 benzimidazole derivatives were able to inhibit Staphylococci strains (MRSA) with MIC values 12.5–25 μg/mL, comparable to nitrofurantoin against some strains .
  • N-alkylated benzotriazole derivatives were prepared and tested against bacterial strains like Bacillus subtilis, Escherichia coli, Pseudomonas fluorescens, Xanthomonas campestris and Xanthomonas oryzae .
    • 4'-((1 H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile and 1-(6-methylbenzo[d][1,3]dioxol-5-yl)methyl)-1 H-benzo[d][1,2,3]triazole acted as potent antimicrobial agents, possibly due to the presence of bulky hydrophobic groups .
    • Smaller molecules bearing 5-dimethoxy-benzyl and 1-butyl groups were equipotent to reference drugs like Streptomycin .
  • Some derivatives were active on drug-resistant bacterial strains but lacked selectivity, being active on both Gram-positive and Gram-negative bacteria and different fungal strains .

Antiprotozoal Activity

  • 6-chloro-1H-benzotriazole showed micromolar activity against Entamoeba histolytica and was more active than metronidazole, commonly used in treating anaerobic protozoan parasitic infections .
  • N-benzenesulfonylbenzotriazole exhibited in vitro growth inhibitory dose-dependent activity against epimastigotes of Trypanosoma cruzi .
    • After 72 hours of incubation, the parasite number in epimastigotes form decreased by about 50% at 25 μg/mL and by 64% at 50 μg/mL .
    • The compound was even more effective on trypomastigotes, inducing 95% dead parasites at a concentration of 50 μg/mL .

Antimycobacterial Activity

  • O-nitrobenzylated derivatives of halogenosubstituted 1-hydroxybenzotriazoles were synthesized and tested against four Mycobacterium strains .
  • 5,6-dichloro-1-(3,5-dinitrobenzyloxy)-1 H-benzotriazole showed activity against the reference strain H37Rv, with MIC values comparable to isoniazid .
    • Mycobacterium kansasii and M. tb 1753 (isoniazide-resistant) were moderately sensitive to this 5,6-dichloro derivative .

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and proteins, affecting their activity and function. The sulfonamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s structural analogues differ primarily in the substituents on the triazole ring, sulfonamide group, or benzene ring. Key examples include:

Compound Name Structural Variation Melting Point (°C) Solubility (LogP) Key References
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide Benzotriazole + benzenesulfonamide Not reported Estimated ~2.5
4-Amino-N-((1-dodecyl-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide Dodecyl chain on triazole + 4-aminobenzenesulfonamide Not reported Higher (lipophilic)
4-Iodo-N-(1-{2-oxo-2-[4-(3-thio-peridin-1-yl]-ethyl}-1H-triazol-4-ylmethyl)benzenesulfonamide Iodo-substituted benzene + thioether linkage Not reported Moderate (~3.0)
N-[(1-(4-sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methyl]benzenesulfonamide Dual sulfonamide groups on triazole and benzene 189–190 ~1.8

Key Observations :

  • Lipophilicity : Alkyl chains (e.g., dodecyl in ) increase LogP, enhancing membrane permeability but reducing aqueous solubility.
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfamoyl in ) improve hydrogen-bonding capacity, critical for target binding.
  • Steric Bulk : Bulky substituents (e.g., thio-peridinyl in ) may hinder enzyme active-site access but improve selectivity.
Antimicrobial Activity
  • This compound: Limited direct data, but analogous triazole-sulfonamides show broad-spectrum activity. For example, 4-amino-N-((1-dodecyl-1H-triazol-4-yl)methyl)benzenesulfonamide exhibited MIC values of 1–4 µg/mL against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
  • Carbonic Anhydrase IX (CA-IX): Saccharide-modified sulfonamides with triazole linkers (e.g., ) showed nanomolar inhibition (Ki < 10 nM), highlighting the importance of the sulfonamide-triazole scaffold for active-site binding.
  • Matrix Metalloproteinases (MMPs) : Hydroxamate derivatives (e.g., ) with triazole-sulfonamide cores achieved sub-µM inhibition, though the benzotriazole analogue’s activity remains unexplored.
ADME and Toxicity
  • Permeability : Triazole-sulfonamides generally exhibit moderate Caco-2 permeability (Papp ~1 × 10⁻⁶ cm/s) due to balanced lipophilicity .
  • Metabolic Stability : Benzotriazole derivatives may undergo CYP450-mediated oxidation, whereas halogenated analogues (e.g., 4-iodo in ) show slower metabolism.
  • Toxicity : Alkyl chain-containing derivatives (e.g., ) displayed hemolytic activity at high concentrations (>100 µM), a common issue with lipophilic sulfonamides .

Biological Activity

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide is a compound that combines the properties of benzotriazole and benzenesulfonamide, leading to potential biological activities. This article reviews its biological activity, including antimicrobial, antiparasitic, and cytotoxic effects, supported by relevant research findings and data.

  • Molecular Formula : C13H12N4O2S
  • Molecular Weight : 288.33 g/mol
  • CAS Number : 28539-12-0

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit a range of antimicrobial properties. For instance, studies have shown that certain benzotriazole compounds demonstrate significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
17hStaphylococcus aureusComparable to Ciprofloxacin
20Trypanosoma cruziEffective at 50 μg/mL (95% mortality)

In a study evaluating the antimicrobial properties of various benzotriazole derivatives, compound 20 was particularly effective against the protozoan parasite Trypanosoma cruzi, showing a dose-dependent inhibitory effect on both epimastigote and trypomastigote forms .

Antiparasitic Activity

The antiparasitic activity of this compound has been highlighted in several studies. For example:

  • Protozoan Inhibition : The compound exhibited significant growth inhibition against Trypanosoma cruzi, with a reduction of approximately 64% at a concentration of 50 μg/mL after 72 hours .

Cytotoxic Activity

Cytotoxicity studies have evaluated the effects of this compound on various cancer cell lines. The results indicate moderate to strong cytotoxic effects depending on the concentration used:

Cell LineIC50 Value (μM)Reference Compound
SK-Hep-1 (liver)6.465-Fluorouracil
MDA-MB-231 (breast)6.565-Fluorouracil

These findings suggest that this compound has potential as an anticancer agent due to its ability to inhibit cell proliferation in human cancer cell lines .

The biological activities of this compound can be attributed to its structural characteristics. The presence of the benzotriazole moiety is known to enhance lipophilicity and facilitate membrane penetration, which is crucial for antimicrobial and antiparasitic activities. Additionally, modifications in the substituents on the benzene ring can significantly influence biological efficacy .

Q & A

Basic: What are the standard synthetic protocols for N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide?

Methodological Answer:
The synthesis typically involves coupling benzotriazole derivatives with benzenesulfonamide precursors via nucleophilic substitution or click chemistry. For example, triazole-containing analogs are synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the synthesis of structurally similar compounds (e.g., 27% yield for triazole-linked benzenesulfonamide derivatives via optimized CuAAC conditions) . Key steps include:

  • Activation of the benzotriazole moiety with methylene or propyl linkers.
  • Purification via column chromatography and recrystallization.
  • Validation using HPLC (≥96% purity) and melting point analysis (e.g., 189–190°C) .

Basic: How is the compound characterized post-synthesis to confirm structural integrity?

Methodological Answer:
A multi-technique approach is employed:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+Na]+ ion peaks matched with theoretical values, as in C₁₅H₁₄FN₅O₄S₂Na [M+Na]+: 434.0369) .
  • Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments (e.g., distinct aromatic and sulfonamide proton signals between δ 7.5–8.5 ppm) .
  • Melting Point Analysis: Verifies purity and crystallinity (e.g., sharp melting points within 1–2°C ranges) .
  • HPLC: Ensures ≥98% purity for biological assays .

Advanced: How can X-ray crystallography resolve structural ambiguities in benzotriazole-sulfonamide hybrids?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software is critical:

  • Data Collection: Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to obtain high-resolution data .
  • Refinement: SHELXL refines positional and thermal parameters, resolving bond-length discrepancies (e.g., S–N bond lengths in sulfonamide groups: ~1.63 Å) .
  • Validation: Check for twinning or disorder using PLATON; report final R-factors (e.g., R₁ < 0.05 for high-quality datasets) .

Advanced: How should researchers address low synthetic yields (e.g., 27%) in triazole-linked benzenesulfonamide derivatives?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening: Test Cu(I) sources (e.g., CuBr vs. CuI) and ligands (e.g., TBTA) to enhance CuAAC efficiency .
  • Solvent Systems: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature Control: Reactions at 60–80°C balance kinetics and side-product formation .
  • Workup Optimization: Use aqueous-organic biphasic extraction to isolate products efficiently .

Advanced: How can researchers design biological assays to evaluate benzotriazole-sulfonamide derivatives as biochemical probes?

Methodological Answer:

  • Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrases, CDKs) based on structural analogs .
  • Inhibition Assays:
    • Fluorescence polarization assays to measure binding affinity (e.g., IC₅₀ determination using FITC-labeled substrates).
    • Cellular degradation studies (e.g., PROTAC-like CDK2 degraders monitored via Western blotting) .
  • Control Experiments: Compare with known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate specificity .

Advanced: How should researchers analyze contradictions in characterization data (e.g., NMR vs. HRMS)?

Methodological Answer:

  • Cross-Validation: Reconcile HRMS molecular ions with NMR integration ratios (e.g., aromatic proton counts).
  • Impurity Profiling: Use LC-MS to identify byproducts (e.g., unreacted starting materials or oxidation products) .
  • Dynamic NMR: Resolve tautomerism or rotational barriers (common in benzotriazole derivatives) by variable-temperature NMR .

Advanced: What computational methods complement experimental studies of this compound’s reactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing nucleophilicity) .
  • Molecular Docking: AutoDock Vina simulates binding modes with target proteins (e.g., CDK2 active site) to guide SAR studies .
  • MD Simulations: GROMACS assesses stability of protein-ligand complexes over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.